3-(N,N-Dimethylmyristylammonio)propanesulfonate, with the CAS number 14933-09-6, is a zwitterionic surfactant characterized by its unique structure that includes a long hydrophobic myristyl chain and a sulfonate group. Its molecular formula is and it has a molecular weight of 363.599 g/mol. This compound is often utilized in biochemical research and life sciences due to its properties that facilitate solubilization and stabilization of proteins and other biomolecules in various experimental conditions .
SB-14 interacts with proteins through a combination of forces:
This compound exhibits significant biological activity as a surfactant. It effectively solubilizes membrane proteins, making it valuable in studies involving cardiac 5′-nucleotidase and microsomal proteins . Moreover, it has been shown to maintain the structural integrity of proteins during electrophoretic separation and chromatography, making it an essential reagent in biochemistry and proteomics. Its zwitterionic nature allows it to stabilize proteins without denaturing them, which is crucial for maintaining biological activity during experiments .
The synthesis of 3-(N,N-Dimethylmyristylammonio)propanesulfonate typically involves the reaction of myristylamine with propanesulfonic acid under controlled conditions. This reaction can be catalyzed by various agents to enhance yield and purity. The process generally requires careful monitoring of temperature and pH to ensure optimal reaction conditions. Post-synthesis, purification steps such as crystallization or chromatography may be employed to isolate the final product in high purity .
3-(N,N-Dimethylmyristylammonio)propanesulfonate finds diverse applications across various fields:
Studies on the interactions of 3-(N,N-Dimethylmyristylammonio)propanesulfonate with other compounds have revealed its ability to form complexes with various biomolecules. It has been shown to enhance the solubility of hydrophobic drugs when used in formulations, thereby improving bioavailability. Additionally, its interactions with lipids and proteins have been extensively studied to understand its role in membrane dynamics and protein folding processes .
Several compounds share structural similarities with 3-(N,N-Dimethylmyristylammonio)propanesulfonate. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
3-(N,N-Dimethyltetradecylammonio)propanesulfonate | 14933-09-6 | Longer tetradecyl chain; similar surfactant properties |
Myristyldimethyl(3-sulfopropyl)ammonium Hydroxide Inner Salt | 14933-09-6 | Hydroxide form; used as a phase transfer catalyst |
1-Tetradecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-, inner salt | 14933-09-6 | Inner salt form; effective in biological applications |
3-[dimethyl(tetradecyl)azaniumyl]propane-1-sulfonate | 14933-09-6 | Zwitterionic nature; versatile applications |
These compounds exhibit similar surfactant characteristics but differ primarily in their hydrophobic chain length or functional groups, which influence their solubility, stability, and application scope.
Irritant